3-Amino-5-bromo-6-chloropicolinonitrile
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Overview
Description
3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C6H3BrClN3. This compound is characterized by the presence of amino, bromo, chloro, and nitrile functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine under controlled conditions. The nitrile group can be introduced through cyanation reactions, and the amino group can be added using ammonia or other amine sources .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or primary amines are commonly used as nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. The nitrile group can interact with nucleophiles, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-6-chloropyridine
- 5-Bromo-6-chloro-3-pyridinamine
- 2-Amino-6-bromopyridine
- 6-Bromo-2-pyridinecarbonitrile
Uniqueness
3-Amino-5-bromo-6-chloro-2-pyridinecarbonitrile is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromo and chloro substituents allows for selective reactions, and the nitrile group adds further versatility in chemical synthesis .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
3-amino-5-bromo-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4(10)5(2-9)11-6(3)8/h1H,10H2 |
InChI Key |
MQWYLIHSSRKQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)C#N)N |
Origin of Product |
United States |
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